This compound is synthesized from various precursors, typically involving the cyclization of substituted hydrazines and aromatic compounds. It falls under the category of indazole derivatives, which are extensively researched for their biological properties, including anticancer and antimicrobial activities.
The synthesis of 5-Chloro-1H-indazol-6-amine commonly involves several key steps:
Key parameters in the synthesis include:
The molecular structure of 5-Chloro-1H-indazol-6-amine can be described as follows:
The compound exhibits a planar structure due to the conjugated system in the indazole ring, which contributes to its stability and reactivity in various chemical reactions.
5-Chloro-1H-indazol-6-amine can undergo several types of chemical reactions:
5-Chloro-1H-indazol-6-amine interacts with various biological targets, potentially modulating enzyme activity and influencing cellular pathways.
Research indicates that this compound may inhibit specific enzymes involved in cell growth regulation, particularly in cancer cell lines such as colon and melanoma cells. Its mechanism may involve binding interactions with biomolecules or altering gene expression pathways.
The compound is a solid at room temperature, with optimal storage conditions around 28 °C for stability. Its pharmacokinetic profile suggests potential efficacy against certain cancer types due to its inhibitory effects on cell growth.
The presence of both chlorine and amino functional groups enhances its reactivity, making it suitable for further chemical modifications in synthetic applications.
5-Chloro-1H-indazol-6-amine has several significant applications across various fields:
5-Chloro-1H-indazol-6-amine features a bicyclic indazole core comprising a pyrazole fused to a benzene ring, with strategic substituents that enhance its chemical versatility. The chloro group at the 5-position is an electron-withdrawing moiety that significantly influences the electron density of the aromatic system, while the amino group at the 6-position serves as a strong electron-donating group. This push-pull configuration creates a polarized electronic environment that facilitates electrophilic substitution reactions at specific ring positions and enhances hydrogen-bonding capabilities [4]. The indazole scaffold exhibits tautomerism between 1H- and 2H-forms, though the 1H-tautomer predominates due to greater thermodynamic stability. This tautomeric equilibrium influences metal coordination behavior and binding interactions with biological targets. The chloro substituent additionally provides a site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling efficient derivatization for structure-activity relationship (SAR) studies [2] [4].
Table 1: Physicochemical Properties of 5-Chloro-1H-indazol-6-amine
Property | Value | Measurement Method/Reference |
---|---|---|
Molecular Formula | C₇H₆ClN₃ | Elemental Analysis |
Molecular Weight | 167.60 g/mol | - |
XLogP3 | 1.8 | Computational Prediction |
Hydrogen Bond Donors | 2 (NH₂, NH) | - |
Hydrogen Bond Acceptors | 3 | - |
Rotatable Bonds | 0 | - |
Aqueous Solubility | Moderate | Experimental (pH 7.4) |
Indazole derivatives demonstrate remarkable therapeutic versatility across disease domains, positioning 5-chloro-1H-indazol-6-amine as a privileged scaffold for drug discovery. The core structure serves as the foundation for clinically approved agents including the PARP inhibitor niraparib (ovarian cancer) and the kinase inhibitor pazopanib (renal cell carcinoma) [4]. Structural analogues of 5-chloro-1H-indazol-6-amine exhibit potent inhibitory effects against Plasmodium falciparum strains (IC₅₀: 0.2–0.78 μM), demonstrating potential as next-generation antimalarials that circumvent chloroquine resistance mechanisms [1]. The compound's kinase inhibitory profile extends to cyclin-dependent kinases (CDKs) and Rho-associated coiled-coil kinases (ROCKs), implicated in oncology and cardiovascular diseases. Additionally, benzimidazole-containing indazole hybrids demonstrate significant antiprotozoal activities against Trypanosoma cruzi and Leishmania species, expanding the scaffold's therapeutic relevance to neglected tropical diseases [4].
The medicinal exploration of indazoles began in the 1960s with anti-inflammatory agents like bendazac and benzydamine, revealing the scaffold's drug-like properties [4]. The discovery of the 5-aminoindazole pharmacophore in the 1990s marked a pivotal advancement, enabling targeted kinase inhibition strategies. A significant breakthrough occurred with the identification of the indazole sulfonamide DG167 as a Mycobacterium tuberculosis KasA inhibitor (MIC: 0.39 μM), though metabolic instability limited its development [3]. This inspired structure-based optimization campaigns yielding JSF-3285, featuring improved plasma exposure (30-fold increase) and potent efficacy in tuberculosis mouse models (5 mg/kg dose). Contemporary research has established 5-chloro-1H-indazol-6-amine as a versatile intermediate for synthesizing complex bioactive molecules targeting diverse pathways, cementing its role in modern drug discovery pipelines [3] [4].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9